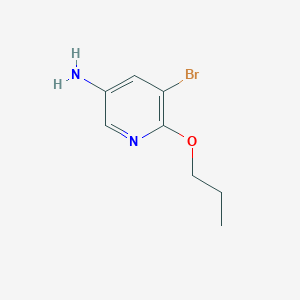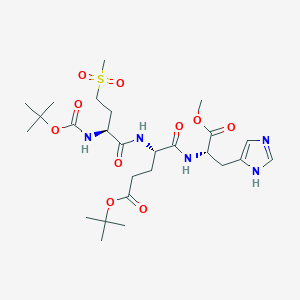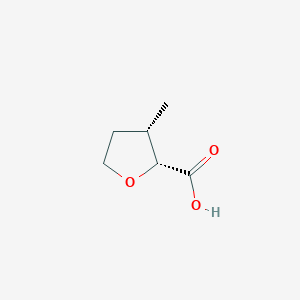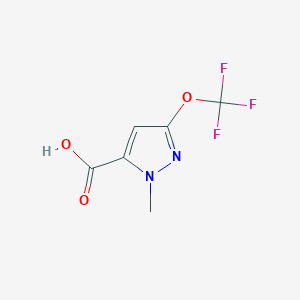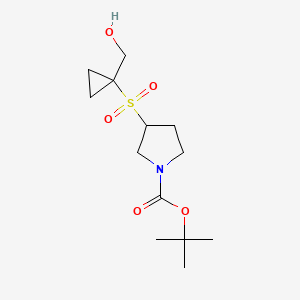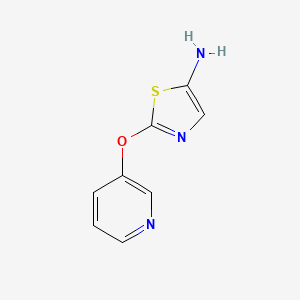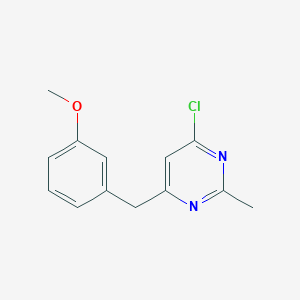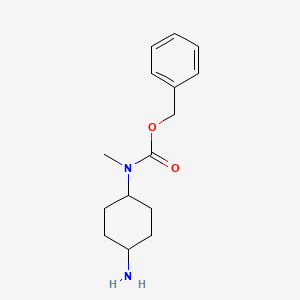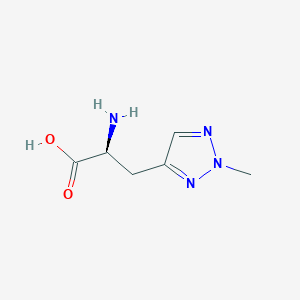
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclopropylnaphthyl moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Cyclopropylnaphthyl Moiety: This step may involve the cyclopropanation of a naphthalene derivative using reagents like diazomethane or Simmons-Smith reagents.
Coupling Reactions: The final coupling of the protected amino acid with the cyclopropylnaphthyl derivative can be carried out using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or naphthyl moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Peptides: The Fmoc group is commonly used in solid-phase peptide synthesis.
Catalysis: The compound may serve as a ligand in catalytic reactions.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Applications in the synthesis of advanced materials.
Biotechnology: Used in various biotechnological processes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-cyclopropylnaphthalen-2-yl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. In biological systems, the compound may interact with specific molecular targets, influencing pathways related to its structural features.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine or Fmoc-Phenylalanine.
Cyclopropylnaphthyl Derivatives: Compounds with similar cyclopropyl and naphthyl structures.
Properties
Molecular Formula |
C31H27NO4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-3-(6-cyclopropylnaphthalen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)29(16-19-9-10-23-17-22(20-11-12-20)14-13-21(23)15-19)32-31(35)36-18-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-10,13-15,17,20,28-29H,11-12,16,18H2,(H,32,35)(H,33,34)/t29-/m0/s1 |
InChI Key |
XALFCOBZBYYGMC-LJAQVGFWSA-N |
Isomeric SMILES |
C1CC1C2=CC3=C(C=C2)C=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
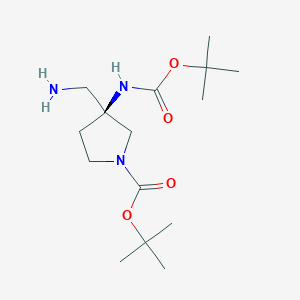
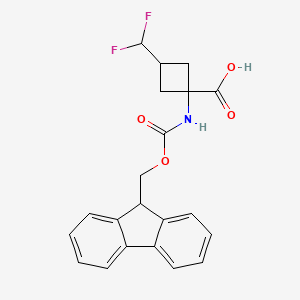
![1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13334154.png)
